molecular formula C26H34O5 B14179262 3-(Acetyloxy)-14,15-epoxybufa-20,22-dienolide CAS No. 4029-64-5

3-(Acetyloxy)-14,15-epoxybufa-20,22-dienolide

Cat. No.: B14179262
CAS No.: 4029-64-5
M. Wt: 426.5 g/mol
InChI Key: PYQLJWZNYPKLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetylresibufogenin typically involves the acetylation of resibufogenin. The process begins with the extraction of resibufogenin from toad venom, followed by its acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of acetylresibufogenin .

Industrial Production Methods: Industrial production of acetylresibufogenin involves large-scale extraction of resibufogenin from toad venom, followed by its chemical modification. The process includes purification steps such as recrystallization and chromatography to obtain high-purity acetylresibufogenin. The industrial methods are designed to maximize yield and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetylresibufogenin undergoes various chemical reactions, including:

    Oxidation: Acetylresibufogenin can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction of acetylresibufogenin can lead to the formation of dihydro derivatives.

    Substitution: Acetylresibufogenin can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Sodium borohydride; mild conditions.

    Substitution: Amines, thiols; basic or neutral conditions.

Major Products:

Comparison with Similar Compounds

Acetylresibufogenin is compared with other bufadienolides such as resibufogenin, bufalin, and cinobufagin:

    Resibufogenin: Similar in structure but lacks the acetyl group.

    Bufalin: Another bufadienolide with potent anticancer activity.

    Cinobufagin: Known for its cardiotonic and anticancer properties.

Uniqueness: Acetylresibufogenin’s unique acetyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for therapeutic applications .

Properties

CAS No.

4029-64-5

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

IUPAC Name

[7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate

InChI

InChI=1S/C26H34O5/c1-15(27)30-18-8-10-24(2)17(12-18)5-6-20-19(24)9-11-25(3)21(13-22-26(20,25)31-22)16-4-7-23(28)29-14-16/h4,7,14,17-22H,5-6,8-13H2,1-3H3

InChI Key

PYQLJWZNYPKLBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.